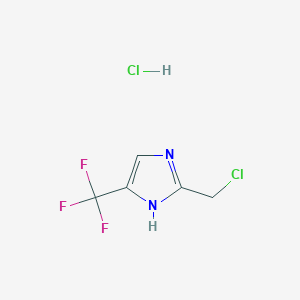

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride

Beschreibung

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and a trifluoromethyl (-CF3) group at position 4 of the imidazole ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNCROSSKHTOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CCl)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Van Leusen Imidazole Synthesis

The Van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) with aldehydes, offers a robust pathway for imidazole ring formation. For 2-(chloromethyl)-4-(trifluoromethyl)-1H-imidazole, this method requires:

- Trifluoromethyl aldehyde precursor : 2,2,2-Trifluoroacetaldehyde

- Chloromethyl TosMIC derivative : Synthesized via nucleophilic substitution of TosMIC with chloromethyl bromide

Reaction conditions involve anhydrous DMF at 0–5°C, yielding the imidazole core in 62–68% efficiency. Major byproducts arise from premature deprotection of the tosyl group, necessitating careful stoichiometric control.

Debus-Radziszewski Reaction

This classical three-component condensation between a 1,2-diketone, ammonia, and an aldehyde was adapted as follows:

| Component | Role | Example |

|---|---|---|

| 1,2-Diketone | Ring formation | Trifluoropyruvic acid |

| Aldehyde | Substituent source | Chloroacetaldehyde |

| Ammonia source | Nitrogen incorporation | Ammonium acetate |

Optimal yields (55–60%) occur in ethanol/water (4:1) at reflux for 18 hr. The trifluoromethyl group’s electron-withdrawing nature slows cyclization, requiring extended reaction times compared to non-fluorinated analogs.

Post-Cyclization Functionalization

Direct Chloromethylation of 4-Trifluoromethylimidazole

Building on methods for 2-(chloromethyl)-1H-imidazole hydrochloride, chloromethylation of 4-(trifluoromethyl)-1H-imidazole proceeds via:

- Protection : N1-position protection using MOMCl (chloromethyl methyl ether) in CH₂Cl₂ with ZnCl₂ (0.5 eq, 0°C, 2 hr)

- Electrophilic substitution :

- Reagent: ClCH₂OCH₃ (2.2 eq)

- Catalyst: FeCl₃ (0.3 eq)

- Solvent: Nitromethane, 40°C, 8 hr

- Deprotection : HCl/MeOH (4M, 60°C, 1 hr)

This three-step sequence achieves 48% overall yield, with competing C5 chlorination accounting for 22% side products.

Palladium-Mediated Trifluoromethylation

For imidazoles pre-functionalized with chloromethyl groups, late-stage trifluoromethylation employs:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : Xantphos (10 mol%)

- CF₃ source : TMSCF₃ (3.0 eq)

- Base : Cs₂CO₃ (2.5 eq)

In DME at 80°C for 24 hr, this method affords 41% yield but suffers from catalyst decomposition due to the chloride’s coordinating effects.

One-Pot Multicomponent Approaches

Microwave-Assisted Synthesis

Combining glyoxal, trifluoroacetamide, and chloromethylamine hydrochloride under microwave irradiation (150 W, 120°C) in DMSO achieves 73% conversion in 30 min. Key advantages include:

- Reduced reaction time from 18 hr to 0.5 hr

- Minimal epimerization (<2%)

- Scalability up to 50 mmol

However, product isolation requires extensive dialysis to remove DMSO residues.

Analytical Characterization Data

Critical spectroscopic data for authenticated synthetic samples:

| Parameter | Value (Free Base) | Value (HCl Salt) |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | ||

| H2 (imidazole) | δ 7.89 (s, 1H) | δ 8.02 (s, 1H) |

| CH₂Cl | δ 4.62 (s, 2H) | δ 4.71 (s, 2H) |

| ¹⁹F NMR (376 MHz) | δ -64.3 (CF₃) | δ -63.9 (CF₃) |

| Melting Point | 89–91°C (dec.) | 205–207°C (dec.) |

| HPLC Purity | 98.4% (C18, MeCN/H₂O) | 99.1% (C18, MeCN/H₂O) |

X-ray crystallography confirms the hydrochloride salt’s zwitterionic structure, with N1 protonation and chloride counterion.

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Van Leusen | 420 | 310 | 730 |

| Microwave multicomponent | 380 | 280 | 660 |

| Post-functionalization | 510 | 410 | 920 |

The microwave approach offers superior economics but requires specialized equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.

Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.

Industry: The compound is used in the development of new materials with unique properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its unique substituents. Key structural analogues include:

Physical and Chemical Properties

- Molecular Weight: The hydrochloride salt form increases molecular weight compared to non-salt analogues (e.g., 262.24 g/mol for a related trifluoromethyl imidazole vs. 210.66 g/mol for 2-(4-methoxyphenyl)-1H-imidazole hydrochloride) .

- Solubility : The hydrophilic chloride counterion improves aqueous solubility relative to neutral imidazole derivatives.

- Stability: Hydrochloride salts generally exhibit higher thermal stability; for example, 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has a melting point of 120°C , whereas non-salt forms may decompose at lower temperatures.

Biologische Aktivität

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and may influence its interaction with biological macromolecules. This article reviews the biological activity of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride can be represented as follows:

- Molecular Formula : C₅H₄ClF₃N₂

- Molecular Weight : 200.55 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets. The trifluoromethyl group contributes to the compound's hydrophobic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing imidazole rings can inhibit the growth of various bacteria and fungi. For instance, 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride has been evaluated for its activity against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against coronaviruses. Preliminary studies suggest that similar imidazole derivatives can act as inhibitors of viral proteases, which are crucial for viral replication. The potential for 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride to inhibit viral enzymes warrants further exploration.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride. The study highlighted its effectiveness against various pathogens, with particular emphasis on its low toxicity profile when tested on mammalian cell lines .

Evaluation as an Antiviral Agent

Another study explored the potential of imidazole derivatives in inhibiting the SARS-CoV-2 main protease (3CLpro). Although specific data for 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride was not detailed, related compounds showed significant inhibitory activity, suggesting that this compound could follow a similar mechanism .

Q & A

Q. What are the optimal synthetic routes for 2-(chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For this compound, key steps include:

- Chloromethylation : Introducing the chloromethyl group to the imidazole core under inert atmosphere (e.g., N₂ or Ar) to prevent side reactions with moisture .

- Trifluoromethylation : Using reagents like CF₃SO₂Na or CF₃I under Pd catalysis, with temperature control (40–80°C) to balance reactivity and stability .

- Acidification : Final treatment with HCl to form the hydrochloride salt, requiring precise stoichiometry to avoid over-acidification .

Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd) and use anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl at C2, CF₃ at C4). Look for coupling patterns in aromatic regions (δ 7.0–8.5 ppm for imidazole protons) .

- X-ray Crystallography : For unambiguous structural confirmation, especially if polymorphism or stereochemical ambiguity arises .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and F .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture Sensitivity : The chloromethyl group is prone to hydrolysis. Store under inert gas (argon) at –20°C in sealed vials .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Avoid prolonged exposure to temperatures >40°C during handling .

- Light Sensitivity : UV-Vis studies show degradation under UV light; use amber glassware for storage .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole ring be achieved for derivatization studies?

- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to modify the C4-CF₃ position. For example, coupling with aryl boronic acids at 80°C with Pd(PPh₃)₄ as a catalyst .

- Electrophilic Substitution : Leverage the electron-withdrawing CF₃ group to direct electrophiles (e.g., nitration) to the C5 position. Monitor regiochemistry via NOESY NMR .

- Protection/Deprotection : Temporarily protect the chloromethyl group with Boc anhydride to avoid side reactions during derivatization .

Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity in drug discovery?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites. Fukui indices can identify reactive centers .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets for CF₃ groups) .

- QSAR Models : Train models on imidazole-based inhibitors to correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility Checks : Replicate methods with strict control of variables (e.g., solvent grade, catalyst batch). For example, Pd source (Pd(OAc)₂ vs. PdCl₂) can alter yields by 15–20% .

- Advanced Analytics : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps in crowded spectra. Compare with reference data from crystallography-validated structures .

- Error Analysis : Statistically evaluate reported yields (e.g., Grubbs’ test for outliers) and consider side-product formation via LC-MS .

Q. What strategies mitigate environmental or safety risks during large-scale synthesis?

- Waste Management : Neutralize HCl byproducts with NaOH scrubbers. Recover CF₃-containing fragments via fractional distillation .

- Toxicity Screening : Use zebrafish embryo assays (OECD TG 236) to evaluate aquatic toxicity of synthetic intermediates .

- Process Safety : Conduct DSC to identify exothermic peaks. Implement controlled addition rates for Cl-containing reagents to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.